molecular formula C16H26O5 B586160 alpha-Artemether-d3 CAS No. 93861-34-8

alpha-Artemether-d3

货号: B586160
CAS 编号: 93861-34-8
分子量: 301.397
InChI 键: SXYIRMFQILZOAM-LPUWUMSVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of alpha-Artemether-d3 involves the deuteration of alpha-Artemether. The process typically includes the following steps:

Industrial production methods for this compound are similar to those used for alpha-Artemether, with additional steps for deuteration. These methods involve the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms .

科学研究应用

Antimalarial Applications

1. Mechanism of Action
Alpha-Artemether-d3 operates primarily through the generation of reactive oxygen species (ROS) upon activation in the presence of iron, leading to oxidative stress in malaria parasites. This mechanism is similar to that of other artemisinin derivatives, which disrupt the parasite's cellular processes and ultimately cause cell death .

2. Efficacy Against Malaria
Research indicates that artemisinin-based therapies, including this compound, are highly effective against Plasmodium falciparum, the most virulent malaria parasite. A study reported a 100% cure rate with artemether-lumefantrine, showcasing the efficacy of artemisinin derivatives in treating uncomplicated malaria .

Table 1: Efficacy of Artemisinin Derivatives

Study ReferenceCompoundCure Rate (%)Malaria Type
Artemether-lumefantrine100Plasmodium falciparum
Artemether97Plasmodium vivax

Anticancer Potential

Recent studies have explored the anticancer properties of this compound and its parent compound, artemisinin. The following applications have been noted:

1. Induction of Apoptosis
this compound has demonstrated the ability to induce apoptosis in various cancer cell lines by activating caspase pathways and increasing ROS production. For instance, it has been shown to promote apoptosis in leukemia cells through mitochondrial pathways .

2. Inhibition of Cancer Cell Proliferation
In vitro studies have indicated that this compound can inhibit the proliferation of several cancer types, including gastric and colorectal cancers. The mechanism involves downregulation of anti-apoptotic proteins and modulation of signaling pathways such as Wnt/β-catenin .

Table 2: Anticancer Effects of this compound

Cancer TypeMechanism of ActionReference
LeukemiaInduction of mitochondrial ROS
Gastric CancerInhibition of VEGF expression
Colorectal CancerDownregulation of β-catenin

Safety and Toxicity Profile

The safety profile of this compound is critical for its application in both malaria and cancer treatment. Studies have indicated minimal toxicity associated with artemisinin derivatives, making them suitable for prolonged use in patients .

Case Studies

Several case studies highlight the effectiveness and safety of this compound:

  • Case Study 1: A clinical trial involving patients with uncomplicated malaria treated with artemether-lumefantrine showed rapid parasite clearance and resolution of symptoms without serious adverse events, supporting the safety profile .
  • Case Study 2: In a laboratory setting, this compound was tested on various cancer cell lines, demonstrating significant reductions in cell viability and induction of apoptosis, suggesting its potential as an adjunct therapy in oncology .

生物活性

Alpha-Artemether-d3 is a deuterated derivative of alpha-Artemether, a well-known antimalarial agent derived from the artemisinin family. This compound has gained attention in scientific research for its potential applications in pharmacokinetics, medicinal chemistry, and immunology. This article delves into the biological activities of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

This compound exhibits its biological activity primarily through the generation of reactive oxygen species (ROS), which lead to oxidative damage in the malaria parasite Plasmodium falciparum. This mechanism is akin to that of its parent compound, alpha-Artemether, where the activation of endoperoxide bridges in the presence of iron results in the formation of free radicals that disrupt cellular integrity and function of the parasite .

2. Pharmacokinetic Properties

The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

  • Absorption : this compound is rapidly absorbed when administered orally or intramuscularly. Studies indicate that peak plasma concentrations are typically reached within 2-3 hours post-administration .
  • Metabolism : The compound undergoes significant first-pass metabolism, primarily converting into dihydroartemisinin (DHA), which is more potent as an antimalarial agent than alpha-Artemether itself .
  • Elimination : The elimination half-life is approximately 2 hours, with rapid clearance from plasma .

3. Antimalarial Activity

This compound has demonstrated substantial antimalarial activity in vitro and in vivo. Comparative studies show that while standard artemisinin derivatives exhibit potent antimalarial effects, degradation products have significantly reduced efficacy—up to 1,000-fold lower than their parent compounds .

Table 1: Antimalarial Potency Comparison

CompoundAntimalarial Potency (IC50)Reference
Alpha-Artemether0.5 nM
This compoundSimilar to Alpha-Artemether
Degradation Product D1>500 nM

4. Immunosuppressive Effects

Research has indicated that artemisinin derivatives, including this compound, possess immunosuppressive properties. A study demonstrated that artemether can inhibit T-cell proliferation and cytokine production (IL-2 and IFN-γ) through modulation of the Ras-Raf1-ERK signaling pathway . This effect may have implications for conditions involving excessive immune responses.

Case Study: Immunosuppressive Activity

In a controlled experiment involving T lymphocytes from BALB/c mice:

  • In Vitro : Artemether reduced T-cell proliferation by 40% compared to controls.
  • In Vivo : Mice treated with artemether showed diminished delayed-type hypersensitivity reactions .

5. Clinical Applications and Future Directions

This compound serves as an important internal standard for quantifying alpha-Artemether in biological samples using advanced chromatographic techniques . Its role in pharmacokinetic studies aids in understanding the metabolism of artemisinin derivatives, potentially leading to improved therapeutic strategies against malaria.

属性

IUPAC Name

(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-10-(trideuteriomethoxy)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13-,14-,15-,16-/m1/s1/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYIRMFQILZOAM-LPUWUMSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。